molecular formula C14H11ClI2O2 B7503740 [4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol

[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol

Cat. No.: B7503740
M. Wt: 500.50 g/mol
InChI Key: RVSRARXEEIEOBN-UHFFFAOYSA-N
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Description

[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol: is an organic compound characterized by the presence of a chlorophenyl group, a methoxy group, and two iodine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol typically involves the reaction of 2-chlorophenol with 3,5-diiodophenol in the presence of a suitable base and a methoxy group donor. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dehalogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Ammonia or thiol in ethanol

Major Products:

    Oxidation: Quinones

    Reduction: Dehalogenated phenols

    Substitution: Amino or thiol-substituted phenols

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology:

    Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.

    Fluorescent Markers: Due to its unique structure, it can be used as a fluorescent marker in biological imaging.

Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detecting diseases.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Electronics: It can be used in the production of electronic materials with specific properties.

Mechanism of Action

The mechanism by which [4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions. The presence of the chlorophenyl and methoxy groups allows it to interact with hydrophobic and hydrophilic regions of biomolecules, leading to changes in their conformation and activity.

Comparison with Similar Compounds

  • [4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde]
  • [2-Amino-4-chlorobenzyl alcohol]
  • [4-Chlorothiophenol]

Comparison:

  • [4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and interactions with other molecules.
  • [4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde] lacks the iodine atoms, making it less reactive in certain substitution reactions.
  • [2-Amino-4-chlorobenzyl alcohol] contains an amino group, which can lead to different biological activities and applications.
  • [4-Chlorothiophenol] has a thiol group, which can participate in different types of chemical reactions compared to the methoxy group in this compound.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-[(2-chlorophenyl)methoxy]-3,5-diiodophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClI2O2/c15-11-4-2-1-3-10(11)8-19-14-12(16)5-9(7-18)6-13(14)17/h1-6,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSRARXEEIEOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)CO)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClI2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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